molecular formula C17H16ClNO4 B1211023 Meglitinide CAS No. 54870-28-9

Meglitinide

Cat. No. B1211023
CAS RN: 54870-28-9
M. Wt: 333.8 g/mol
InChI Key: SWLAMJPTOQZTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meglitinide is a benzamide belonging to the meglitinide class of antidiabetic agents with hypoglycemic activity. Meglitinide represents the basic structure of the meglitinide-type agents and is not used therapeutically.

Scientific Research Applications

Drug Interactions

Meglitinides, including repaglinide and nateglinide, are important in treating type 2 diabetes patients with flexible lifestyles. They are less likely to cause hypoglycemia, weight gain, and chronic hyperinsulinemia compared to sulfonylureas. However, they are substrates of cytochrome P450 (CYP) enzymes and the organic anion transporting polypeptide 1B1 (OATP1B1 transporter), leading to potential pharmacokinetic drug interactions. Awareness of these interactions is crucial for preventing hypoglycemic episodes (Maideen, Manavalan, & Balasubramanian, 2018).

Efficacy and Cardiovascular Safety

Meglitinides, specifically Repaglinide and Nateglinide, show modest efficacy in type 2 diabetes mellitus (T2DM), with mean reductions in glycosylated hemoglobin (HbA1c) ranging from -0.2 to -1.50%. They are effective in controlling postprandial hyperglycemia with minimal risk of hypoglycemia, making them suitable for elderly patients and those with renal failure. Despite their usefulness, long-term studies assessing cardiovascular outcomes or mortality in T2DM are limited (Philip & Fernandez, 2020).

Use in Pediatric Patients

For pediatric patients with HNF1A-MODY (Maturity-Onset Diabetes of the Young), meglitinide analogues like repaglinide offer benefits in controlling glucose levels with fewer hypoglycemic episodes compared to sulfonylureas. Case studies have demonstrated its effectiveness and tolerance in adolescents with HNF1A-MODY (Becker, Galler, & Raile, 2014).

Development of Controlled Release Tablets

Research on developing controlled release tablets of nateglinide, a meglitinide derivative, focuses on optimizing hydroxylpropylmethylcellulose (HPMC) concentrations. These formulations aim for controlled drug release, following zero-order kinetics, to maintain steady therapeutic levels (Pani & Nath, 2014).

Cochrane Review of Meglitinide Analogues

A Cochrane review assessed the effects of meglitinide analogues in T2DM patients. Both repaglinide and nateglinide showed reductions in glycosylated hemoglobin, with repaglinide demonstrating similar efficacy to metformin. However, there is no evidence indicating the long-term effects of meglitinides on mortality or morbidity (Black et al., 2007).

properties

CAS RN

54870-28-9

Product Name

Meglitinide

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid

InChI

InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22)

InChI Key

SWLAMJPTOQZTAE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O

Other CAS RN

54870-28-9

synonyms

4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid
HB 699
meglitinide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meglitinide
Reactant of Route 2
Reactant of Route 2
Meglitinide
Reactant of Route 3
Reactant of Route 3
Meglitinide
Reactant of Route 4
Reactant of Route 4
Meglitinide
Reactant of Route 5
Meglitinide
Reactant of Route 6
Meglitinide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.